molecular formula C16H15NO3S B2680601 N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzofuran-2-carboxamide CAS No. 2034299-37-9

N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzofuran-2-carboxamide

Cat. No. B2680601
CAS RN: 2034299-37-9
M. Wt: 301.36
InChI Key: RIMWXFOVTCOGMM-UHFFFAOYSA-N
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Description

“N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzofuran-2-carboxamide” is a complex organic compound. It contains a thiophene ring, a benzofuran ring, and a carboxamide group .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . Benzofuran derivatives can be synthesized through a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Benzofuran is a heterocyclic compound having a benzene ring fused to a furan ring .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Benzofuran derivatives have been used in the synthesis of various biologically active natural medicines and synthetic chemical raw materials .

Scientific Research Applications

Chemical Synthesis and Characterization

The development of novel synthetic methodologies for derivatives of benzofuran and thiophene-containing compounds is a significant area of research. For instance, the work by Vincetti et al. (2016) presents a versatile and efficient microwave-assisted multicomponent protocol for synthesizing substituted benzofuran-2-carboxamides, showcasing the potential for rapid identification of biologically active compounds in drug-discovery campaigns (Vincetti et al., 2016).

Antimicrobial and Antibacterial Activities

Several studies focus on the antimicrobial and antibacterial activities of benzofuran and thiophene derivatives. Mobinikhaledi et al. (2006) synthesized N-(3-Hydroxy-2-pyridyl)benzamides, testing their microbiological activity against various bacterial strains, highlighting their potential as antibiotic agents (Mobinikhaledi et al., 2006).

Pharmacological Evaluations

The exploration of benzofuran derivatives in pharmacological contexts, such as their role as ligands for sigma receptors, is another critical area. Marriott et al. (2012) synthesized 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides, demonstrating high affinity at the sigma-1 receptor and indicating their potential for developing new therapeutic agents (Marriott et al., 2012).

Antinociceptive Activity

Research by Shipilovskikh et al. (2020) on N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides explores the antinociceptive activity of synthesized compounds, contributing to the understanding of pain management and therapeutic applications (Shipilovskikh et al., 2020).

properties

IUPAC Name

N-(3-hydroxy-3-thiophen-3-ylpropyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c18-13(12-6-8-21-10-12)5-7-17-16(19)15-9-11-3-1-2-4-14(11)20-15/h1-4,6,8-10,13,18H,5,7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMWXFOVTCOGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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